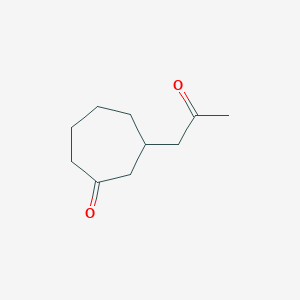
Cycloheptanone, 3-(2-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanone, 3-(2-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, featuring an additional oxopropyl group. This compound is part of the cyclic ketones family and is characterized by a seven-membered carbon ring with a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.
Ring Expansion of Cyclohexanone: Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone.
Industrial Production Methods
Cycloheptanone, 3-(2-oxopropyl)- is typically produced by the cyclization and decarboxylation of suberic acid or its esters. This reaction is conducted in the gas phase at 400–450°C over alumina doped with zinc oxide or cerium oxide .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: Cycloheptanone can participate in various substitution reactions, particularly involving the ketone functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Microbial reduction using specific strains of microorganisms.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products
Oxidation: Pimelic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanones depending on the reagents used.
Aplicaciones Científicas De Investigación
Cycloheptanone, 3-(2-oxopropyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which cycloheptanone, 3-(2-oxopropyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, in microbial reduction, specific enzymes catalyze the reduction of the ketone group to an alcohol. In oxidation reactions, the compound undergoes cleavage to form dicarboxylic acids, which are further utilized in various synthetic processes .
Comparación Con Compuestos Similares
Cycloheptanone, 3-(2-oxopropyl)- can be compared with other cyclic ketones such as:
Cyclohexanone: A six-membered ring ketone, commonly used as a solvent and in the production of nylon.
Cyclooctanone: An eight-membered ring ketone, used in organic synthesis and as a precursor for various chemicals.
Tropinone: A seven-membered ring ketone with a nitrogen atom, used in the synthesis of tropane alkaloids.
Uniqueness
Cycloheptanone, 3-(2-oxopropyl)- is unique due to its specific structure and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Propiedades
Número CAS |
66921-76-4 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-(2-oxopropyl)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O2/c1-8(11)6-9-4-2-3-5-10(12)7-9/h9H,2-7H2,1H3 |
Clave InChI |
BOELKTAUJTUZPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


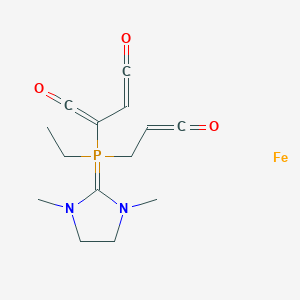
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
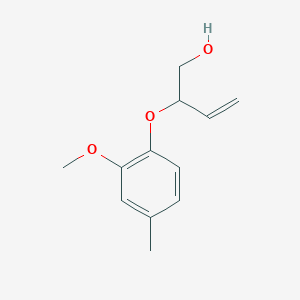
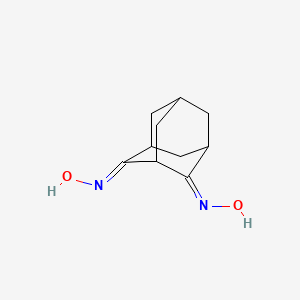

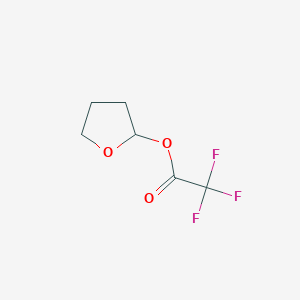
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
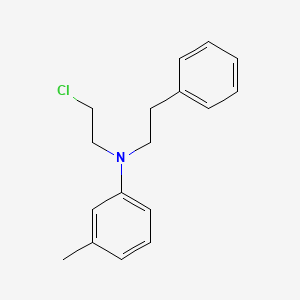
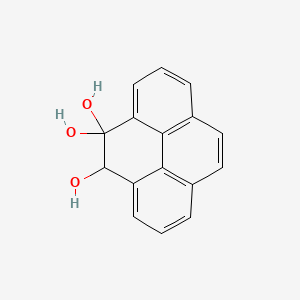
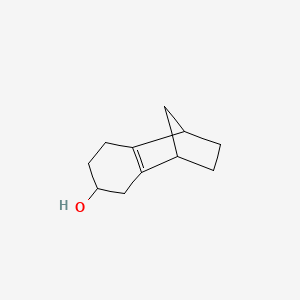

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
